3-Fluoropropyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C6H8F4O3. It is a carbonate ester that contains both fluorine and trifluoroethyl groups, making it a unique and versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are 3-fluoropropanol and 2,2,2-trifluoroethanol.
Scientific Research Applications
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and electrolytes for lithium-ion batteries
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) carbonate: Another carbonate ester with similar fluorinated groups.
2,2,2-Trifluoroethyl methyl carbonate: A related compound with a methyl group instead of a propyl group.
Uniqueness
3-Fluoropropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of fluorinated and carbonate groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C6H8F4O3 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H8F4O3/c7-2-1-3-12-5(11)13-4-6(8,9)10/h1-4H2 |
InChI Key |
DRFHWYHTOOUEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(F)(F)F)CF |
Origin of Product |
United States |
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